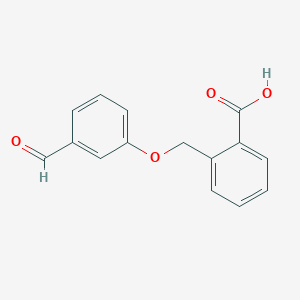

2-(3-Formylphenoxymethyl)benzoic acid

Übersicht

Beschreibung

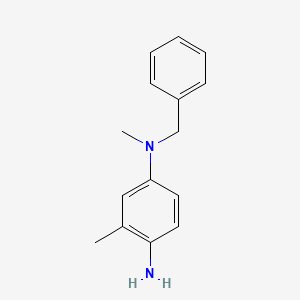

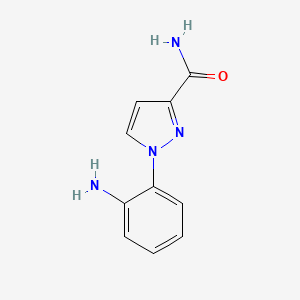

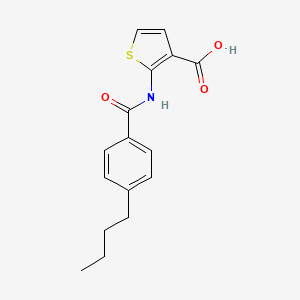

“2-(3-Formylphenoxymethyl)benzoic acid” is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . It is a derivative of benzoic acid, which is widely used in the field of organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a formylphenoxymethyl group attached . This structure is similar to other benzoic acid derivatives, which are characterized by the presence of a carboxyl group attached to a benzene ring .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzoic acid derivatives are known to undergo various chemical reactions. For instance, they can react with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . They can also react with OH, NO3, and SO4 radicals in the atmosphere .

Wissenschaftliche Forschungsanwendungen

Water Purification

2-(3-Formylphenoxymethyl)benzoic acid has been studied in the context of water purification. Research demonstrates its potential in aerated, aqueous suspensions under UV light, highlighting its efficacy in mineralizing pollutants to carbon dioxide. This application is especially relevant for environmental remediation and water treatment processes (Matthews, 1990).

Liquid Crystal Technology

The compound has been utilized in creating polymerizable benzoic acid derivatives. These derivatives show promise in liquid crystal technology, particularly in forming complex, multilayered structures with potential applications in advanced materials and display technologies (Kishikawa, Hirai, & Kohmoto, 2008).

Benzoxazole Synthesis

In the field of organic chemistry, this acid derivative plays a role in the synthesis of benzoxazole compounds. It's used to understand the mechanism of 2-phenylbenzoxazole formation, providing insights into the synthesis of various organic compounds with potential applications in drug development and materials science (So & Heeschen, 1997).

Impact on Microbial Physiology

The derivative is also involved in studies related to the impact of benzoic acid on microbial physiology. Such studies can inform our understanding of microbial resistance mechanisms and potentially lead to developments in antibiotic therapies (Moore et al., 2019).

Food Preservation and Safety

Research has also explored the role of benzoic acid derivatives in food preservation and safety. This includes their effects as antibacterial and antifungal agents, and their overall impact on public health (del Olmo, Calzada, & Nuñez, 2017).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

Pharmacokinetics

- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity, solubility). It may distribute to various tissues, including the liver, where it could undergo metabolism. In the liver, it may conjugate with glycine to form hippuric acid, which is excreted in urine . The sodium salt form (sodium benzoate) is used to treat urea cycle disorders by binding amino acids and promoting their excretion, leading to reduced ammonia levels .

Eigenschaften

IUPAC Name |

2-[(3-formylphenoxy)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-9-11-4-3-6-13(8-11)19-10-12-5-1-2-7-14(12)15(17)18/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWDRAMPZDRXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)